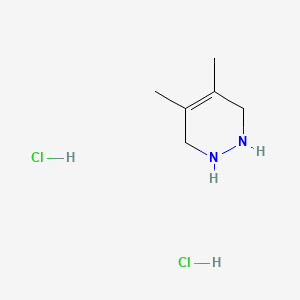![molecular formula C11H20Cl2N2 B13496165 (1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylaminomethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors and purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-{4-[(methylamino)methyl]phenyl}ethan-1-amine dihydrochloride
- (1R)-1-{4-[(ethylamino)methyl]phenyl}ethan-1-amine dihydrochloride
- (1R)-1-{4-[(propylamino)methyl]phenyl}ethan-1-amine dihydrochloride
Uniqueness
(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C11H20Cl2N2 |
|---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
(1R)-1-[4-[(dimethylamino)methyl]phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-9(12)11-6-4-10(5-7-11)8-13(2)3;;/h4-7,9H,8,12H2,1-3H3;2*1H/t9-;;/m1../s1 |
InChI Key |
YTWOQYPSWKHCAG-KLQYNRQASA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CN(C)C)N.Cl.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN(C)C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



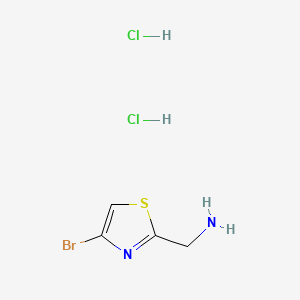
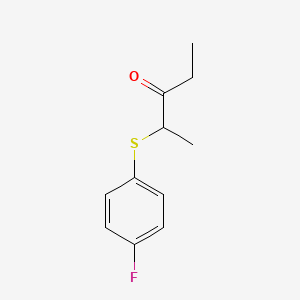
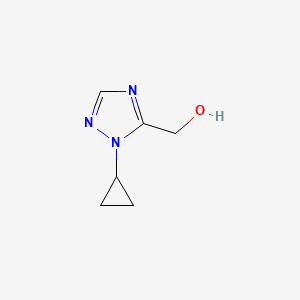
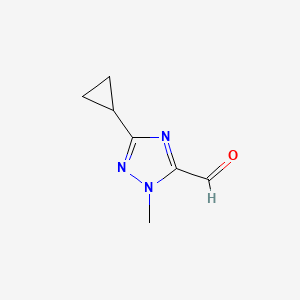
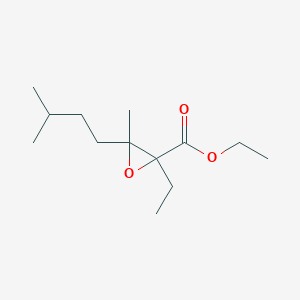
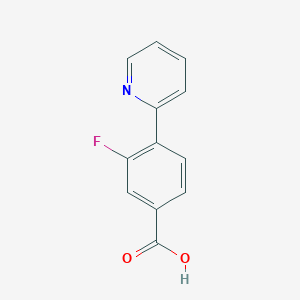

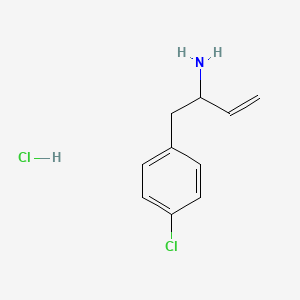
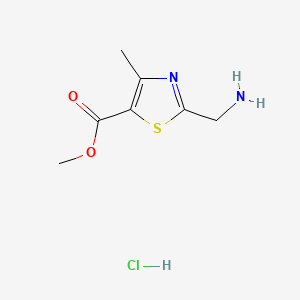
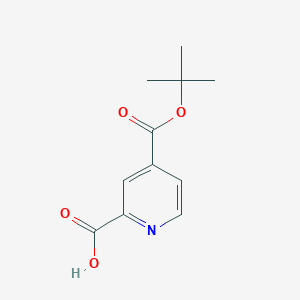

![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
